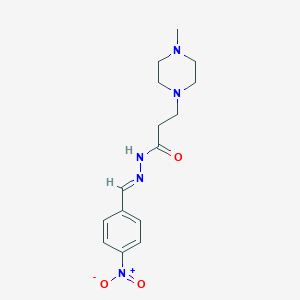

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acridinedione derivatives, including those similar to the 9-(4-hydroxyphenyl) variant, involves complex chemical reactions that yield compounds with significant structural diversity. For example, the synthesis and characterization of derivatives have been documented, demonstrating the formation of compounds with orthorhombic or monoclinic space groups, featuring distinct crystalline structures and stabilized by various intermolecular interactions, including hydrogen bonding and van der Waals forces (Palani et al., 2005). These synthesis approaches highlight the versatility of acridinedione chemistry and the ability to tailor these compounds for specific applications through modification of their phenyl groups and methylation patterns.

Molecular Structure Analysis

The molecular structure of acridinedione derivatives is characterized by their crystalline form, which has been extensively studied through X-ray diffraction methods. The analysis reveals that these compounds typically crystallize in either orthorhombic or monoclinic space groups, with specific cell parameters and crystalline volumes indicating a high degree of molecular packing and stability. The structures are further stabilized by N-H...O and C-H...O types of intermolecular interactions, alongside van der Waals forces, which contribute to their distinct physical properties and reactivity (Shi et al., 2007).

科学的研究の応用

Corrosion Inhibition

A study by Singh et al. (2020) found that acridinedione derivatives are effective as corrosion inhibitors for N80 steel in acidic environments. These compounds, specifically ACD-1 and ACD-2, were synthesized and demonstrated high efficiency in preventing steel corrosion, with ACD-2 showing a maximum efficiency of 97.3%. Their adsorption followed the Langmuir isotherm model, and electrochemical studies supported their effectiveness. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provided insights into the intermolecular interactions and dynamics of these inhibitors (Singh et al., 2020).

Crystal Structure Analysis

Kour et al. (2014) synthesized two acridinedione derivatives and analyzed their crystal structures. They noted that the 1,4-dihydropyridine (DHP) ring in these compounds adopts a boat conformation, and the dione rings exhibit sofa and half-chair conformations. This study highlighted the importance of intermolecular N–H⋯O and C–H⋯O interactions in stabilizing the crystal packing (Kour et al., 2014).

Antimicrobial Evaluations

Research by Shanmugasundaram et al. (2022) involved the synthesis of acetyloxyphenyl-1,2,3-triazole linked hexahydro acridinediones. These compounds were derived from 10-(2-hydroxyphenyl)-hexahydro acridinediones and showed potential antimicrobial properties. This study underscores the versatility of acridinedione derivatives in developing new antimicrobial agents (Shanmugasundaram et al., 2022).

Photocatalytic Oxidation

Ohkubo et al. (2006) discovered that the acridinium ion functions as an effective photocatalyst for the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light. This demonstrates the utility of acridinedione derivatives in green chemistry applications, particularly in catalysis and organic synthesis (Ohkubo et al., 2006).

特性

IUPAC Name |

9-(4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-12-9-7-11(8-10-12)17-18-13(3-1-5-15(18)22)20-14-4-2-6-16(23)19(14)17/h7-10,17,20-21H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRCZBFNPLFEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)